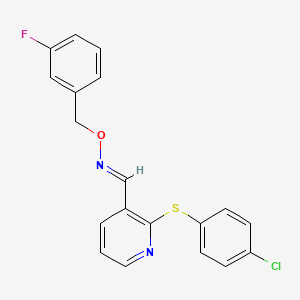

![molecular formula C11H14BrN3O2 B2521288 4-Bromo-1-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide CAS No. 1436037-16-9](/img/structure/B2521288.png)

4-Bromo-1-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-Bromo-1-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide" is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are of significant interest in organic chemistry due to their presence in various natural products and their utility in pharmaceuticals.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One approach is the lithiation of dimers of brominated azafulvenes, which can serve as precursors to substituted pyrrole-2-carboxaldehydes . Another method involves the conversion of 2-(2-bromoallyl)-1,3-dicarbonyl compounds into β-enamino esters and ketones, followed by base-promoted cyclization to yield tetrasubstituted pyrroles . Additionally, pyrrole derivatives can be synthesized from pyrrole itself through a series of reactions including acylation, bromination, nucleophilic substitution, and nitration, as demonstrated in the synthesis of ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be characterized using various spectroscopic techniques. For instance, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined using single crystal X-ray diffraction studies, which revealed details about bond lengths and angles, as well as the presence of intramolecular hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

Pyrrole derivatives can undergo a range of chemical reactions. The brominated pyrrole compounds can be used as intermediates in the synthesis of other complex molecules, such as insecticides. For example, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an intermediate of the insecticide chlorantraniliprole, was synthesized through esterification and bromination .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the pyrrole ring. These properties are crucial for the practical application of these compounds in chemical synthesis and pharmaceutical development. The papers provided do not detail the specific properties of "4-Bromo-1-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide," but the methodologies and characterizations of similar compounds suggest that NMR, MS spectra, and elemental analysis are standard techniques for determining these properties .

Aplicaciones Científicas De Investigación

Synthesis Methods and Chemical Reactions

A study outlined an economical and efficient synthesis of substituted pyrazolo[4,3‐d]pyrimidin‐7‐ones, demonstrating the versatility of brominated pyrrole derivatives in heterocyclic chemistry, suggesting a similar potential for the synthesis and reactivity of compounds like 4-Bromo-1-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide (Khan et al., 2005).

Another research reported on the crystal structure and synthesis of a pyrrole-2-carboxamido compound, showcasing the importance of intermolecular interactions in determining the structural configurations of such molecules, which can inform the synthesis and structural elucidation of related compounds (Li et al., 2009).

Biological Activities and Applications

Investigation into DNA-binding pyrrole-imidazole polyamides emphasized the cellular permeability of these molecules, highlighting the significant role of structural elements in dictating their biological activities. This research may provide insights into the design of related pyrrole compounds for specific biological applications (Liu & Kodadek, 2009).

A study on carboxamide derivatives of benzo[b][1,6]naphthyridines assessed for cytotoxic activity against various cancer cell lines, illustrates the potential of carboxamide-functionalized compounds in medicinal chemistry and cancer research. This underscores the interest in studying the biological activities of structurally related compounds like 4-Bromo-1-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide (Deady et al., 2003).

Chemical Characterization and Properties

- Research on the synthesis and characterization of Cu(II) and Ni(II) complexes of similar bromo-N-carbamothioyl benzamide derivatives demonstrated the importance of these compounds in forming metal complexes, which could be relevant for understanding the coordination chemistry of 4-Bromo-1-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide (Binzet et al., 2009).

Propiedades

IUPAC Name |

4-bromo-1-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3O2/c1-3-10(16)13-4-5-14-11(17)9-6-8(12)7-15(9)2/h3,6-7H,1,4-5H2,2H3,(H,13,16)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTLFAULTPTJQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)NCCNC(=O)C=C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(3,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2521209.png)

![tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate](/img/structure/B2521210.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2521214.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2521222.png)

![N-(1-cyanocyclohexyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2521223.png)

![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2521227.png)